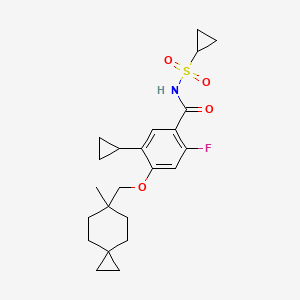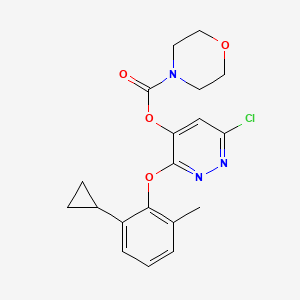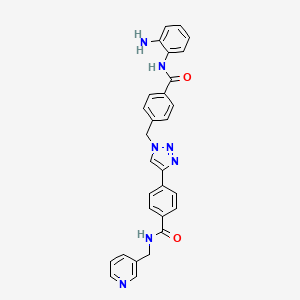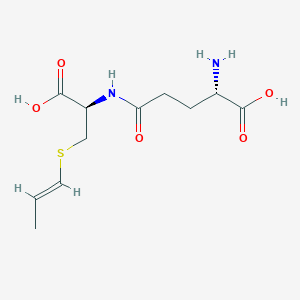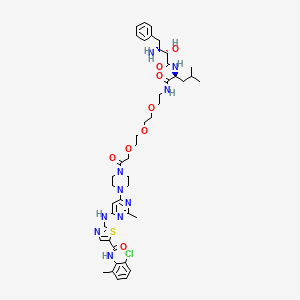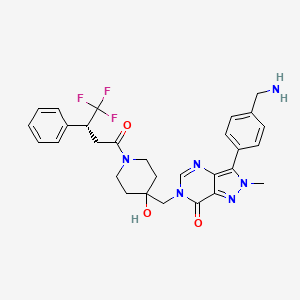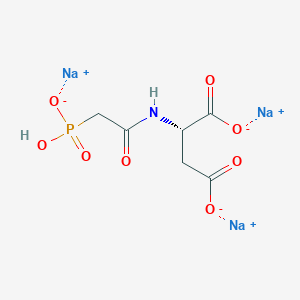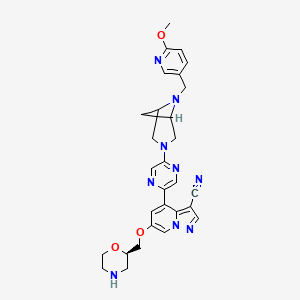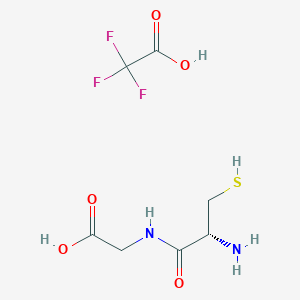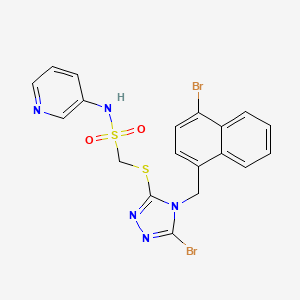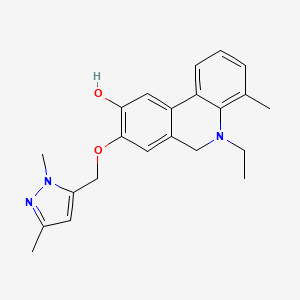![molecular formula C31H32N6O3 B8103415 N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dedicator of cytokinesis protein 6 isoform X1 involves recombinant DNA technology. This method includes the insertion of the gene encoding the protein into a suitable expression vector, which is then introduced into a host cell (such as E. coli or yeast) for protein production. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods
Industrial production of this protein typically follows the same recombinant DNA technology principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The conditions are optimized to maximize yield and purity while ensuring the stability of the protein .
化学反应分析
Types of Reactions
The dedicator of cytokinesis protein 6 isoform X1 primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Phosphorylation: Addition of phosphate groups to specific amino acids, which can alter the protein’s function and activity.
Ubiquitination: Attachment of ubiquitin molecules, marking the protein for degradation by the proteasome.
Protein-Protein Interactions: Binding with other proteins to form complexes that regulate cellular processes.
Common Reagents and Conditions
Kinases: Enzymes that catalyze phosphorylation.
Ubiquitin Ligases: Enzymes that facilitate ubiquitination.
Buffer Solutions: Maintain the pH and ionic strength required for protein stability and activity.
Major Products Formed
The major products formed from these reactions are modified forms of the protein, such as phosphorylated or ubiquitinated versions, which have altered functions and interactions within the cell .
科学研究应用
The dedicator of cytokinesis protein 6 isoform X1 has several scientific research applications:
Cell Biology: Studying the regulation of the actin cytoskeleton and its role in cell movement and division.
Cancer Research: Investigating the protein’s role in cancer cell metastasis and proliferation.
Neurobiology: Exploring its involvement in neuronal development and function.
Drug Development: Targeting the protein for therapeutic interventions in diseases where its regulation is disrupted
作用机制
The dedicator of cytokinesis protein 6 isoform X1 exerts its effects by interacting with small GTPases, such as Rac1 and Cdc42, which are key regulators of the actin cytoskeleton. By activating these GTPases, the protein promotes the formation of actin filaments, leading to changes in cell shape and movement. This mechanism is crucial for processes like cell migration, division, and differentiation .
相似化合物的比较
Similar Compounds
- Dedicator of Cytokinesis Protein 7 (DOCK7)
- Dedicator of Cytokinesis Protein 8 (DOCK8)
Comparison
While all three proteins (DOCK6, DOCK7, and DOCK8) are involved in the regulation of the actin cytoskeleton, they have distinct roles and regulatory mechanisms. DOCK6 is unique in its ability to activate both Rac1 and Cdc42, whereas DOCK7 and DOCK8 have more specific targets. This dual activation capability makes DOCK6 particularly versatile in regulating various cellular processes .
属性
IUPAC Name |
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGCTNFPZAWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
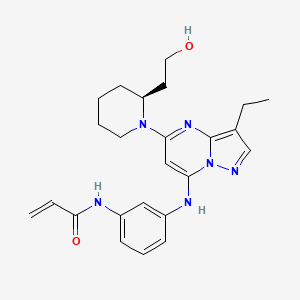
![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)
![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)
